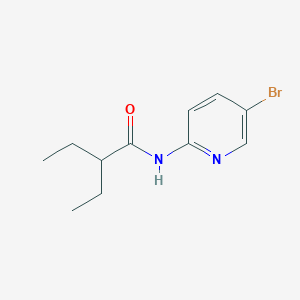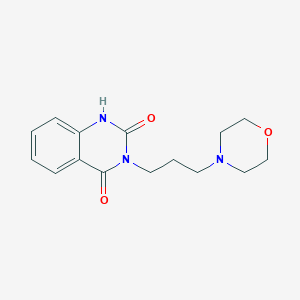
3-(3-MORPHOLINOPROPYL)-2,4(1H,3H)-QUINAZOLINEDIONE
Overview
Description
3-(3-MORPHOLINOPROPYL)-2,4(1H,3H)-QUINAZOLINEDIONE is a heterocyclic compound that features a quinazolinone core structure substituted with a morpholinopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-MORPHOLINOPROPYL)-2,4(1H,3H)-QUINAZOLINEDIONE typically involves the reaction of 2,4(1H,3H)-quinazolinedione with 3-chloropropylmorpholine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-MORPHOLINOPROPYL)-2,4(1H,3H)-QUINAZOLINEDIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can yield dihydroquinazoline derivatives.
Substitution: The morpholinopropyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives.
Scientific Research Applications
3-(3-MORPHOLINOPROPYL)-2,4(1H,3H)-QUINAZOLINEDIONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-MORPHOLINOPROPYL)-2,4(1H,3H)-QUINAZOLINEDIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2,4(1H,3H)-QUINAZOLINEDIONE: The parent compound without the morpholinopropyl substitution.
3-(2-AMINOETHYL)-2,4(1H,3H)-QUINAZOLINEDIONE: A similar compound with an aminoethyl group instead of a morpholinopropyl group.
3-(3-PIPERIDINOPROPYL)-2,4(1H,3H)-QUINAZOLINEDIONE: A related compound with a piperidinopropyl group.
Uniqueness
3-(3-MORPHOLINOPROPYL)-2,4(1H,3H)-QUINAZOLINEDIONE is unique due to the presence of the morpholinopropyl group, which can impart distinct physicochemical properties and biological activities compared to its analogs. This substitution can enhance the compound’s solubility, stability, and ability to interact with specific molecular targets.
Properties
IUPAC Name |
3-(3-morpholin-4-ylpropyl)-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c19-14-12-4-1-2-5-13(12)16-15(20)18(14)7-3-6-17-8-10-21-11-9-17/h1-2,4-5H,3,6-11H2,(H,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUHJSLTQFPHBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2C(=O)C3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[1-(2-amino-5-ethyl-6-methyl-4-pyrimidinyl)-1H-diaziren-3-yl]thio}acetonitrile](/img/structure/B4842693.png)
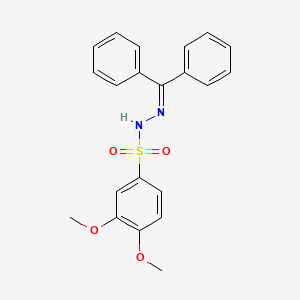
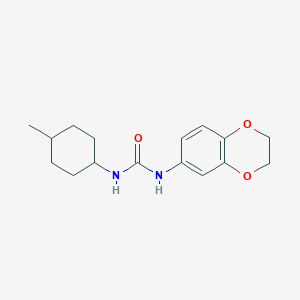
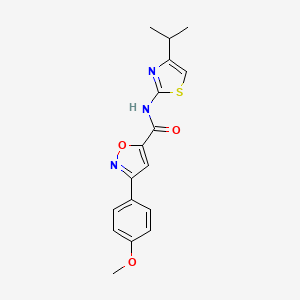
![2-[(4-bromobenzyl)thio]-3-(4-pyridinylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4842715.png)
![2-(4-chloro-2-methylphenoxy)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropylacetamide](/img/structure/B4842716.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B4842724.png)
![4-(4-{[4-cyclohexyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)-3-butyn-1-ol](/img/structure/B4842731.png)
![N-[3-(diethylamino)propyl]-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4842738.png)
![1-(4-FLUOROPHENYL)-N-[(PYRIDIN-4-YL)METHYL]METHANESULFONAMIDE](/img/structure/B4842742.png)
![1-BENZYL-4-{4-[(PIPERIDIN-1-YL)METHYL]BENZOYL}PIPERAZINE](/img/structure/B4842746.png)
![N-(4-{1-[(4-methoxyphenyl)carbamoyl]cyclopentyl}phenyl)-4-methylbenzamide](/img/structure/B4842763.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]-N-ethylmethanesulfonamide](/img/structure/B4842764.png)
